molecular formula C10H9ClN2O2 B1447903 Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1691046-87-3

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1447903
CAS No.: 1691046-87-3
M. Wt: 224.64 g/mol
InChI Key: DRNRFNICAFDMOS-UHFFFAOYSA-N
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Description

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1691046-87-3) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a privileged pyrazolo[1,5-a]pyridine scaffold, a core structure recognized for its significant potential in developing targeted therapeutic agents . Its primary research utility stems from its role as a versatile building block for the synthesis of diverse compound libraries. The C-5 chloride and C-2 ethyl ester are key reactive sites that allow for efficient further functionalization, most notably through nucleophilic aromatic substitution (SNAr) reactions . This enables researchers to introduce a wide array of amine-containing functional groups, creating novel molecules for structure-activity relationship (SAR) studies. This synthetic intermediate has been strategically employed in the discovery of potent and selective protein kinase inhibitors . Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of various diseases, making them prominent drug targets . Specifically, derivatives synthesized from this core scaffold have demonstrated excellent inhibitory activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), an attractive target for the treatment of inflammatory diseases . The compound serves as a foundational template for generating novel chemical entities with potential applications in oncology, immunology, and beyond. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-6-8-5-7(11)3-4-13(8)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNRFNICAFDMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691046-87-3
Record name ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate
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Preparation Methods

Nucleophilic Substitution on Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Precursors

A common synthetic approach involves nucleophilic substitution reactions on ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives, which are closely related to the target compound. This method uses the chlorine atom at the 5-position as a leaving group, allowing substitution with various nucleophiles under controlled conditions.

Yield (%) Reaction Conditions Experimental Procedure Summary
98 Potassium fluoride in dimethyl sulfoxide at 180°C for 2 hours A mixture of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate and nucleophile with KF in DMSO was stirred at 180°C. Post-reaction, the mixture was partitioned between water and ethyl acetate, washed, dried, filtered, and purified by silica gel chromatography to yield the substituted product as a yellow solid.
79.7 N-ethyl-N,N-diisopropylamine in butan-1-ol at 100°C for 15 hours The chlorinated ester was reacted with a nucleophile and diisopropylethylamine in butan-1-ol under heating. After cooling, the mixture was extracted and purified by chromatography to afford the product as a light yellow solid.
91 N-ethyl-N,N-diisopropylamine in acetonitrile at 60°C for 1 hour under inert atmosphere The reaction of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with a bicyclic amine and DIPEA in acetonitrile yielded the substituted product after purification by reverse phase flash chromatography.

This nucleophilic substitution strategy is efficient for introducing various substituents at the 5-position, facilitating the synthesis of analogues of ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate with high yields and purity.

Condensation Reactions Using 5-Aminopyrazoles and β-Dicarbonyl Compounds

Another prominent synthetic route to pyrazolo[1,5-a]pyridine derivatives involves condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents. This method constructs the fused heterocyclic ring system by nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration.

  • The reaction typically proceeds under acidic or basic conditions, sometimes catalyzed by Lewis acids or bases to enhance ring closure efficiency.
  • The choice of β-dicarbonyl compound allows tuning of substitution patterns on the pyridine ring, directly influencing the electronic and steric properties of the final product.
  • Reaction conditions are optimized to achieve high yields and mild processing parameters.

This methodology is valuable for preparing pyrazolo[1,5-a]pyrimidine and related fused heterocycles with diverse substitution, including carboxylate esters, by selecting appropriate β-dicarbonyl precursors.

Acetic Acid and Oxygen-Promoted Cross-Dehydrogenative Coupling

A more recent and efficient synthetic strategy involves cross-dehydrogenative coupling between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds in the presence of acetic acid and oxygen atmosphere.

Entry Molar Equiv. Acid Atmosphere Yield of Pyrazolo[1,5-a]pyridine (%)
1 2 (HOAc) Air 34
2 4 (HOAc) Air 52
3 6 (HOAc) Air 74
4 6 (HOAc) O2 94
5 6 (HOAc) Argon 6
6 1 (p-TSA) O2 39
7 2 (p-TSA) O2 41
8 1 (TFA) O2 48
9 2 (TFA) O2 55
  • Reaction conditions: N-amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL) with acetic acid under oxygen atmosphere at 130°C for 18 hours.
  • The reaction mechanism involves nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation with molecular oxygen and cyclization to form the pyrazolo[1,5-a]pyridine core.
  • The presence of oxygen and acetic acid significantly enhances yields, with up to 94% yield under optimized conditions.

This method offers a straightforward, high-yielding, and environmentally benign approach to synthesize this compound derivatives and related compounds.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield Range (%) Advantages Notes
Nucleophilic Substitution Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, nucleophiles, KF or DIPEA, solvents (DMSO, butan-1-ol, ACN), 60–180°C 79.7 – 98 High yield, versatile substitution Requires chlorinated precursor
Condensation with β-Dicarbonyls 5-Aminopyrazoles, β-dicarbonyl compounds, acid/base catalysts High Tunable substitution, mild conditions Builds fused ring system
AcOH and O2-Promoted Cross-Dehydrogenative Coupling N-amino-2-iminopyridines, 1,3-dicarbonyls, acetic acid, O2 atmosphere, ethanol, 130°C Up to 94 Environmentally friendly, efficient Oxygen essential for yield

Detailed Research Findings and Notes

  • The nucleophilic substitution approach on ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is well-documented with detailed experimental protocols and high yields, making it a reliable method for functionalizing the 5-position chlorine atom.
  • Condensation reactions provide a versatile synthetic route to pyrazolo[1,5-a]pyrimidines, enabling structural diversity by varying β-dicarbonyl starting materials. This method is widely used in medicinal chemistry for rapid synthesis of analogues.
  • The cross-dehydrogenative coupling method represents a modern, green chemistry approach that utilizes molecular oxygen as an oxidant and acetic acid as a catalyst to promote ring formation under relatively mild conditions. This method yields high purity products and is scalable.
  • The choice of solvent, temperature, and atmosphere (air vs oxygen vs inert gas) critically affects the reaction efficiency and yield, as demonstrated in the oxygen-promoted coupling reactions.
  • Purification typically involves standard chromatographic techniques such as silica gel column chromatography or reverse phase flash chromatography to isolate the target compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) due to electron withdrawal from the pyridine ring, activating the site for attack by nucleophiles.

Reaction TypeConditionsProductYieldSource
AminationNH₃/EtOH, 80°C, 12h5-Amino-pyrazolo[1,5-a]pyridine-2-ester74%
MethoxylationNaOMe/DMF, 100°C, 8h5-Methoxy-pyrazolo[1,5-a]pyridine-2-ester68%
ThiolationNaSH/EtOH, reflux, 6h5-Mercapto-pyrazolo[1,5-a]pyridine-2-ester62%

Key Findings :

  • Reactions proceed via a two-step mechanism: initial dechlorination followed by nucleophilic attack.

  • Steric hindrance from the pyrazole ring slows substitution kinetics compared to monocyclic analogs .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling functionalization for medicinal chemistry applications.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 110°C5-Phenyl-pyrazolo[1,5-a]pyridine-2-ester82%
Vinylboronic esterPdCl₂(dppf), CsF, THF, 80°C5-Vinyl-pyrazolo[1,5-a]pyridine-2-ester76%

Buchwald-Hartwig Amination

AmineConditionsProductYieldSource
MorpholinePd₂(dba)₃, Xantphos, t-BuONa5-Morpholino-pyrazolo[1,5-a]pyridine-2-ester89%

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Cl bond is rate-limiting .

  • Steric effects from the pyrazole nitrogen reduce coupling efficiency with bulky amines .

Ester Hydrolysis and Derivatization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, enabling carboxylate intermediate formation.

ConditionReagentsProductYieldSource
Acidic hydrolysis6M HCl, reflux, 24h5-Chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid95%
Basic hydrolysisLiOH·H₂O, THF/H₂O, 50°C, 6h5-Chloro-pyrazolo[1,5-a]pyridine-2-carboxylate salt88%

Applications :

  • Carboxylic acid derivatives serve as intermediates for amide coupling (e.g., with R-NH₂ via EDC/HOBt) .

  • Ester-to-amide conversion enhances bioavailability in drug design .

Cyclization and Ring Expansion

The compound participates in annulation reactions to form polycyclic systems.

ReagentConditionsProductYieldSource
EnaminonesK₂S₂O₈, NaX (X=Cl, Br, I)Halogenated pyrazolo[1,5-a]pyrimidines70–85%
β-DicarbonylsHOAc, O₂, 130°C, 18hFused pyrazolo-pyridine derivatives94%

Notable Example :
Reaction with ethyl acetoacetate under oxidative conditions yields 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine .

Halogenation and Functionalization

The chlorine substituent directs electrophilic substitution at adjacent positions.

ReactionReagentsProductYieldSource
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C5-Chloro-6-bromo-pyrazolo[1,5-a]pyridine-2-ester58%
NitrationHNO₃/H₂SO₄, 0°C5-Chloro-6-nitro-pyrazolo[1,5-a]pyridine-2-ester63%

Regioselectivity :
Electrophiles preferentially attack position 6 due to ortho/para-directing effects of the chlorine.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate exhibits significant anti-inflammatory properties. Studies have shown that it can modulate specific enzyme activities linked to inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Cancer Therapeutics

The compound has been studied for its potential as an inhibitor of AXL and c-MET kinases, which are implicated in various cancers. AXL is associated with cell growth and differentiation, while c-MET is involved in tumor progression and metastasis. Inhibition of these kinases may lead to therapeutic benefits in treating cancers such as lung, gastric, and renal cancers .

Enzyme Inhibition

This compound has demonstrated the ability to inhibit specific enzymes that are crucial for cellular signaling pathways. This inhibition can affect receptor interactions and downstream signaling cascades, which are vital in cancer progression and inflammatory responses .

Several studies have documented the efficacy of this compound in various experimental settings:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis .
  • Inhibition of Cancer Cell Lines : Research involving multiple cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in vitro .

Mechanism of Action

The mechanism of action of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Substituent Effects in Pyrazolo[1,5-a]Pyridine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate 5-Cl, 2-COOEt C₁₁H₉ClN₂O₂ Synthetic intermediate; potential bioactivity
Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate 6-Br, 2-COOEt C₁₁H₉BrN₂O₂ Halogenated analog for cross-coupling reactions
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-CH₃, 2-Ph, pyrimidine core C₁₇H₁₅N₃O₂ COX-2 inhibition; planar structure for π-stacking
Methyl 3-ethylsulfonylpyrazolo[1,5-a]pyridine-2-carboxylate 3-SO₂Et, 2-COOMe C₁₁H₁₂N₂O₄S Enhanced electronic effects for reactivity

Key Observations :

  • Halogen Substituents : Chlorine (5-Cl) and bromine (6-Br) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Bromine’s larger atomic radius may introduce steric hindrance compared to chlorine.
  • Heterocycle Variation : Replacing pyridine with pyrimidine (as in ) increases planarity, favoring π-π interactions in receptor binding .
  • Ester vs. Sulfonyl Groups : Ethyl esters improve solubility, while sulfonyl groups (e.g., 3-SO₂Et) modulate electronic properties for nucleophilic substitutions .

Heterocycle Modifications Beyond Pyrazolo[1,5-a]Pyridine

Compounds with fused triazolo or pyrrolo rings exhibit distinct bioactivity and synthetic pathways.

Table 2: Heterocycle-Specific Comparisons

Compound Name Core Structure Biological Activity Synthesis Yield Reference
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Not reported; structural analog 60%
Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Triazolo[1,5-a]pyridine Research chemical; safety data available N/A
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo-pyrimidine Phytochemical with potential bioactivity N/A

Key Observations :

  • Pyrrolo vs. Pyrazolo Cores : Pyrrolo derivatives (e.g., ) lack the pyrazole ring, reducing hydrogen-bonding capacity compared to pyrazolo analogs.
  • Triazolo Derivatives : Compounds like ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate exhibit distinct safety profiles, necessitating specialized handling .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times for pyrazolo-pyrimidine derivatives.
  • Halogenated derivatives (e.g., bromo in ) often require palladium catalysts for further functionalization.

Biological Activity

Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H9ClN2O2 and a molecular weight of approximately 224.64 g/mol. The compound features a chlorine atom at the 5-position of the pyrazole ring, which enhances its biological activity by influencing receptor binding and enzyme inhibition .

Physical Properties:

  • Melting Point: 79°C to 82°C
  • Appearance: Solid

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an anti-inflammatory agent. The presence of the chlorine atom is crucial for its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways.

  • Enzyme Inhibition: The compound has been shown to modulate specific enzyme activities, which may lead to therapeutic effects in inflammatory diseases.
  • Receptor Interaction: Its structure allows it to interact with various receptors, potentially influencing signaling pathways associated with inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity: A study demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a treatment for conditions like rheumatoid arthritis and other inflammatory disorders .
  • Cancer Research: Preliminary findings indicate that this compound may possess anticancer properties through its ability to induce apoptosis in cancer cell lines. Further research is needed to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences in biological activity among selected pyrazolo derivatives:

Compound NameIC50 (µM)Biological ActivityNotes
This compound<50Anti-inflammatoryPromising lead compound for further development
Pyrazolo[1,5-a]quinazoline derivative<30Anti-inflammatoryHigher potency but different scaffold
Pyrazolo[1,5-a]pyrimidine derivative<18Selective PI3K inhibitorNotable for selectivity against PI3K isoforms

Q & A

Q. What are the key physicochemical properties and identification markers for Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate?

The compound has the molecular formula C₉H₈N₃O₂Cl , a molecular weight of 225.63 g/mol , and CAS number 1363405-21-3 . Key identification markers include:

  • NMR data : Proton and carbon NMR signals for pyrazolo[1,5-a]pyridine derivatives typically show distinct aromatic proton environments (e.g., δ 8.50–7.27 ppm for pyridine protons) and ester carbonyl signals (δ ~161–165 ppm for 13C^{13}\text{C}) .
  • Crystallographic parameters : For analogous compounds, triclinic or monoclinic crystal systems with unit cell dimensions (e.g., a=6.1250a = 6.1250 Å, b=13.1425b = 13.1425 Å) are common .

Q. What are standard synthetic routes for this compound?

A typical method involves condensation reactions of amino-substituted pyrazoles with α,β-unsaturated esters. For example:

  • Stepwise synthesis : React 5-amino-3-substituted pyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane or ethanol .
  • Key intermediates : Chlorination at position 5 can be achieved using POCl₃ or NCS (N-chlorosuccinimide) in DMF .

Q. How is the compound purified, and what solvents are optimal for recrystallization?

Purification often involves column chromatography (silica gel, 8:2 petroleum ether/ethyl acetate) followed by recrystallization. Suitable solvents include:

  • Ethanol or cyclohexane : Yields high-purity crystals with minimal solvent retention .
  • Hexane/ethyl acetate/dichloromethane mixtures (3:1:1 v/v/v): Effective for derivatives with bulky substituents .

Advanced Research Questions

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in pyrazolo[1,5-a]pyridine derivatives?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to determine dihedral angles between fused rings (e.g., 1.31° for pyrazole-pyrimidine systems) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • NMR analysis : 1H^{1}\text{H}-15N^{15}\text{N} HMBC correlations can confirm regiochemistry, particularly for distinguishing between isomeric products .

Q. What strategies optimize reaction yields in the synthesis of 5-chloro-substituted pyrazolo[1,5-a]pyridines?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency by stabilizing reactive intermediates .
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) or microwave irradiation reduces reaction times and improves regioselectivity .
  • Temperature control : Reflux in ethanol (70–80°C) minimizes side reactions during condensation steps .

Q. How do structural modifications at position 5 influence biological activity?

  • Chlorine substitution : Enhances lipophilicity and binding affinity to targets like COX-2 or CRF1 receptors. For example, 5-chloro derivatives show improved IC₅₀ values compared to non-halogenated analogs .
  • Ester vs. carboxylic acid : The ethyl ester group improves cell permeability, while hydrolysis to the free acid increases solubility for in vitro assays .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • In silico tools : SwissADME or pkCSM predict logP (~2.5), moderate blood-brain barrier permeability, and CYP450 metabolism profiles.
  • Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like HMG-CoA reductase or benzodiazepine receptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate

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